molecular formula C21H15F3O3 B2562279 (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one CAS No. 304896-52-4

(E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one

Cat. No.: B2562279
CAS No.: 304896-52-4
M. Wt: 372.343
InChI Key: OGPYZRBASSLLIC-PKNBQFBNSA-N
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Description

(E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H15F3O3 and its molecular weight is 372.343. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

  • Chalcone derivatives, similar in structure to the compound , exhibit distinct photophysical behaviors. A study on 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one (MPNPO) and naptho (1, 2b) furan (NF) in various solvents showed strong phosphorescence emissions in NF, highlighting the role of vibronic spin-orbit coupling and solvent effects on photophysical properties (Bangal et al., 1996).

Solvent Polarity Effects

  • The absorption and fluorescence characteristics of chalcone derivatives are significantly influenced by solvent polarity. A study on compounds similar to the one demonstrated bathochromic shifts with increasing solvent polarity, indicating intramolecular charge transfer (ICT) interactions. This suggests that such compounds are more stabilized in the singlet excited state than in the ground state, which is crucial for understanding their photophysical properties and potential applications in materials science (Kumari et al., 2017).

Structural Insights

  • Research on the structural aspects of similar compounds provides valuable information on molecular conformations and intermolecular interactions, which are essential for designing materials with desired properties. For example, a study on "(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one" revealed specific dihedral angles between functional groups and highlighted C—H⋯π and π–π interactions, contributing to the understanding of molecular packing and stability (Kapoor et al., 2011).

Synthetic Applications

  • The compound and its derivatives are valuable in synthetic chemistry, offering pathways to various heterocyclic compounds. An example is the metal-free synthesis of polysubstituted pyrroles, demonstrating the versatility of chalcone derivatives in organic synthesis and the potential for creating biologically active molecules (Kumar et al., 2017).

Molecular and Solid State Structure

  • Understanding the molecular and solid-state structures of such compounds aids in the exploration of their potential applications in material science and pharmaceuticals. Research on the crystal structure and theoretical analysis of similar compounds provides insights into their molecular geometry, electronic structure, and intermolecular interactions, which are crucial for their functionality in various applications (Rahmani et al., 2017).

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3O3/c1-26-17-7-5-14(6-8-17)19(25)11-9-18-10-12-20(27-18)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPYZRBASSLLIC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.